

6-Methyl-4-chromanone: A Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name: 6-Methyl-4-chromanone

Cat. No.: B1361120

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CAS Number: 39513-75-2

Synonyms: 6-Methylchroman-4-one, 6-Methyl-2,3-dihydro-4H-chromen-4-one

Abstract

6-Methyl-4-chromanone is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of the chromanone scaffold, which is prevalent in many biologically active natural products, this compound serves as a versatile synthetic intermediate for the creation of novel therapeutic agents. Its utility spans from the development of treatments for neurodegenerative disorders, such as Alzheimer's disease, to the exploration of new antidiabetic agents. This technical guide provides an in-depth overview of **6-Methyl-4-chromanone**, including its physicochemical properties, synthesis, spectroscopic data, and its applications in biochemical research, with a focus on its role as a precursor for enzyme inhibitors. Detailed experimental protocols and visual representations of relevant biological pathways are included to support researchers and scientists in their drug discovery endeavors.

Physicochemical Properties

6-Methyl-4-chromanone is a solid at room temperature with a relatively low melting point. Its core structure consists of a benzene ring fused to a dihydropyranone ring, with a methyl group substitution at the 6-position.

Table 1: Physicochemical Data for **6-Methyl-4-chromanone**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₂	
Molecular Weight	162.19 g/mol	
Melting Point	31-35 °C	
Boiling Point	141-143 °C at 13.5 mmHg	
Density	1.071 g/mL at 25 °C	
Appearance	White to off-white solid	
InChI Key	RJHXEPLSJAVTFW-UHFFFAOYSA-N	
SMILES	Cc1ccc2OCCC(=O)c2c1	

Synthesis and Spectroscopic Characterization

The synthesis of **6-Methyl-4-chromanone** can be achieved through various synthetic routes. One common approach involves the intramolecular cyclization of a corresponding substituted phenol. A general and efficient method for the synthesis of chroman-4-ones involves a base-mediated aldol condensation followed by cyclization, which can be facilitated by microwave irradiation.

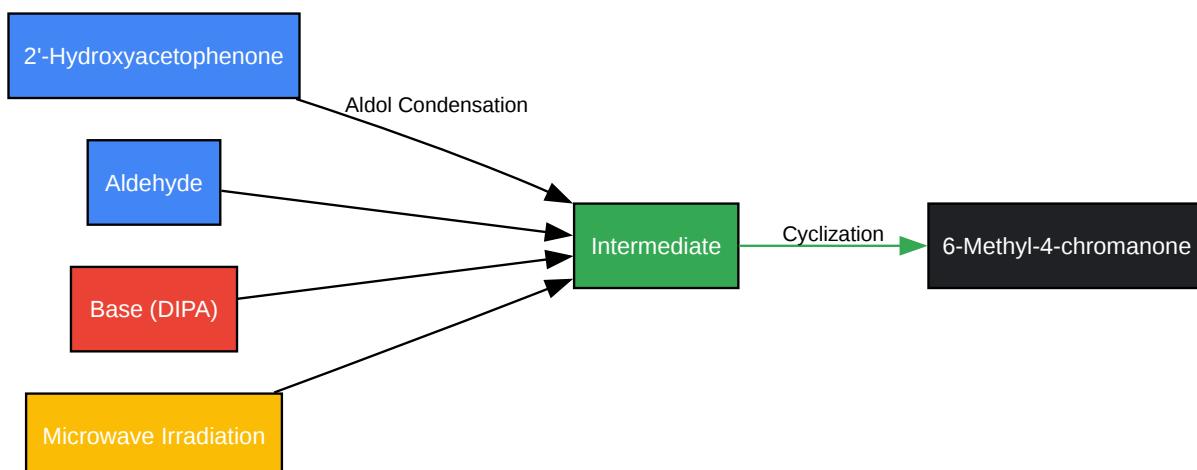
Representative Synthetic Protocol

A general procedure for the synthesis of chroman-4-ones, adaptable for **6-Methyl-4-chromanone**, involves the reaction of an appropriate 2'-hydroxyacetophenone with an aldehyde.

Experimental Protocol: Microwave-Assisted Synthesis of a Chroman-4-one Derivative

- To a solution of the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol (0.4 M), add the corresponding aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).
- Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

- After cooling, dilute the mixture with dichloromethane (CH_2Cl_2).
- Wash the organic layer sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.
- Dry the organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired chroman-4-one.



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Synthetic pathway for **6-Methyl-4-chromanone**.

Spectroscopic Data

The structural confirmation of **6-Methyl-4-chromanone** is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for **6-Methyl-4-chromanone**

Technique	Data
¹ H NMR (CDCl ₃)	δ (ppm): 7.67 (d, J=2.4 Hz, 1H), 7.28 (dd, J=8.4, 2.4 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 4.52 (t, J=6.4 Hz, 2H), 2.80 (t, J=6.4 Hz, 2H), 2.31 (s, 3H).
¹³ C NMR (CDCl ₃)	δ (ppm): 191.9, 161.2, 137.9, 132.8, 127.3, 122.9, 117.6, 67.2, 39.4, 20.6.
IR (Neat)	ν (cm ⁻¹): 2922, 1682 (C=O), 1617, 1492, 1298, 1226, 1125, 1083, 818.
Mass Spectrum (GC-MS)	m/z (%): 162 (M ⁺ , 65), 134 (100), 106 (20), 78 (15).

Applications in Biochemical Research

6-Methyl-4-chromanone is a valuable substrate and precursor in various biochemical and medicinal chemistry studies.

Enzymatic Reduction

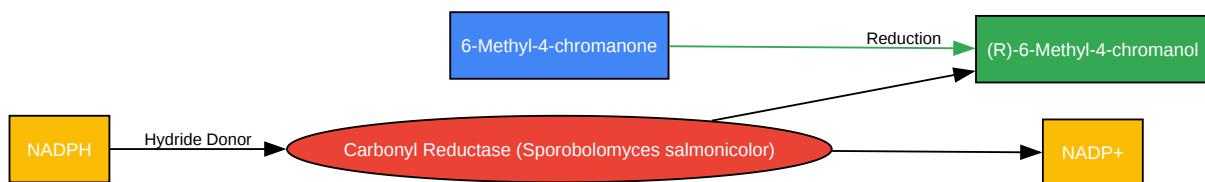
The ketone group of **6-Methyl-4-chromanone** can be stereoselectively reduced by certain enzymes to produce chiral alcohols, which are important building blocks in asymmetric synthesis.

Experimental Protocol: Enzymatic Reduction using Carbonyl Reductase

This protocol is based on the use of carbonyl reductase from *Sporobolomyces salmonicolor*.

- Prepare a reaction mixture containing 100 mM phosphate buffer (pH 6.5), 1 mM NADP⁺, 10 mM glucose, and 1 U/mL glucose dehydrogenase.
- Add the carbonyl reductase from *Sporobolomyces salmonicolor* to a final concentration of 0.5 mg/mL.
- Dissolve **6-Methyl-4-chromanone** in a minimal amount of DMSO and add to the reaction mixture to a final concentration of 5 mM.

- Incubate the reaction at 30 °C with gentle shaking.
- Monitor the progress of the reaction by TLC or HPLC.
- Upon completion, extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the resulting chiral alcohol by column chromatography.



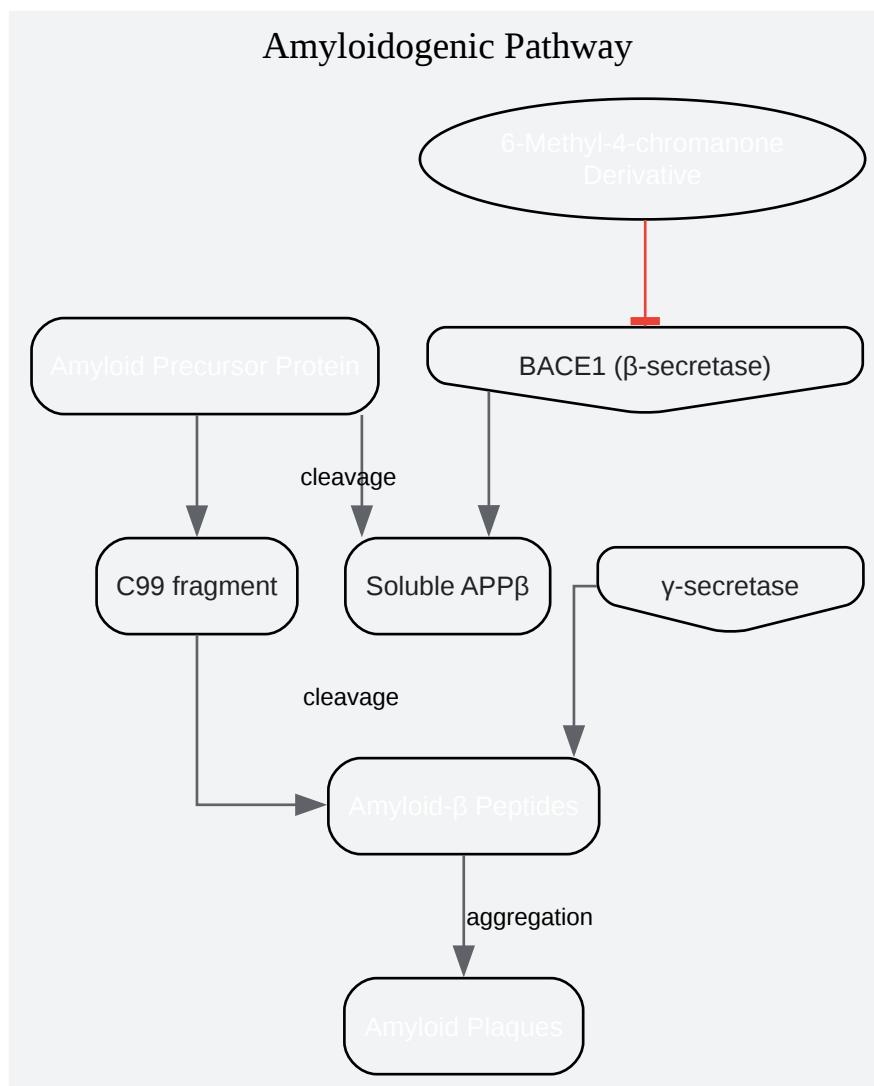
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Enzymatic reduction of **6-Methyl-4-chromanone**.

Precursor for Bioactive Molecules

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. **6-Methyl-4-chromanone** serves as a key starting material for the synthesis of a variety of derivatives with potential therapeutic applications.

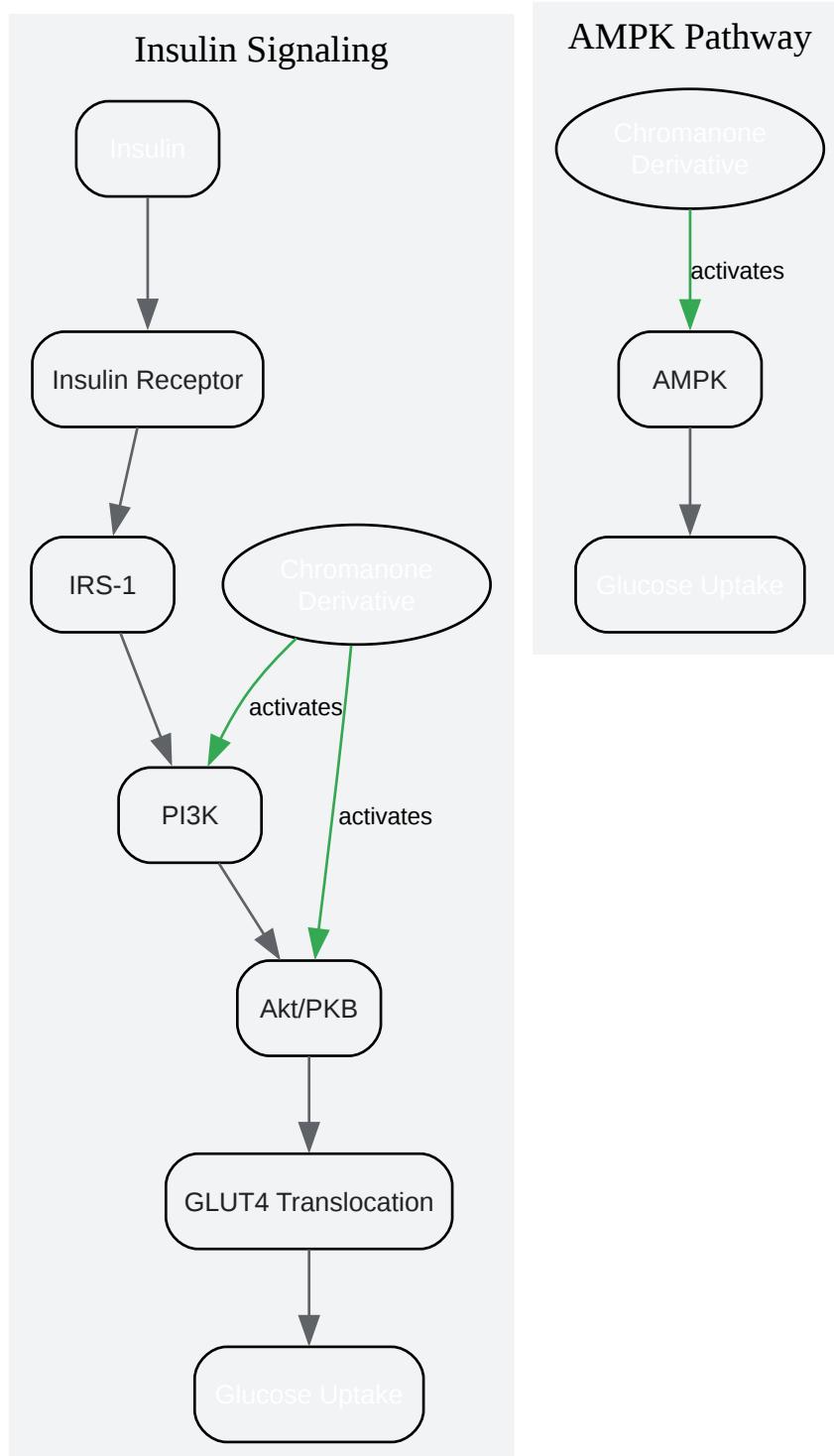
Derivatives of **6-Methyl-4-chromanone** have been investigated as inhibitors of β-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. BACE1 is involved in the production of amyloid-β peptides, which form plaques in the brains of Alzheimer's patients.



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BACE1 inhibition by **6-Methyl-4-chromanone** derivatives.

The chromanone structure is also found in compounds with antidiabetic properties. These compounds can exert their effects through various mechanisms, including the modulation of key signaling pathways involved in glucose metabolism, such as the PI3K/AKT and AMPK pathways.

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Antidiabetic mechanisms of chromanone derivatives.

Conclusion

6-Methyl-4-chromanone is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature makes it an ideal scaffold for the synthesis of a wide array of derivatives with diverse biological activities. The information and protocols provided in this technical guide are intended to facilitate further research into the potential of **6-Methyl-4-chromanone** and its analogs as novel therapeutic agents for a range of diseases. As our understanding of the biological targets of chromanone derivatives continues to grow, so too will the potential for the development of innovative and effective medicines based on this privileged structural motif.

- To cite this document: BenchChem. [6-Methyl-4-chromanone: A Technical Guide for Drug Discovery and Development]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1361120#6-methyl-4-chromanone-cas-number-39513-75-2\]](https://www.benchchem.com/product/b1361120#6-methyl-4-chromanone-cas-number-39513-75-2)

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